molecular formula C19H15Br2N3O2 B11560107 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B11560107
M. Wt: 477.1 g/mol
InChI Key: YJUPUBXYKDZLHM-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dibromophenyl and hydroxynaphthalenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dibromoaniline with acetohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in polar solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: Shares the dibromophenyl group but lacks the hydroxynaphthalenyl moiety.

    Naphthalene derivatives: Compounds like 2-hydroxy-1-naphthaldehyde, which share the naphthalenyl group.

Uniqueness

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide is unique due to the combination of dibromophenyl and hydroxynaphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15Br2N3O2

Molecular Weight

477.1 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H15Br2N3O2/c20-13-6-7-17(16(21)9-13)22-11-19(26)24-23-10-15-14-4-2-1-3-12(14)5-8-18(15)25/h1-10,22,25H,11H2,(H,24,26)/b23-10+

InChI Key

YJUPUBXYKDZLHM-AUEPDCJTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CNC3=C(C=C(C=C3)Br)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CNC3=C(C=C(C=C3)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.